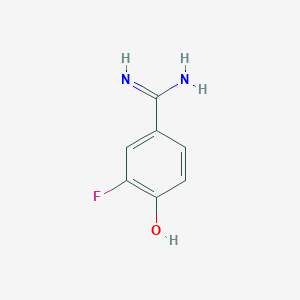

3-Fluoro-4-hydroxybenzimidamide

描述

3-Fluoro-4-hydroxybenzimidamide is a chemical compound with the following characteristics:

- Chemical Formula : C₇H₆F₂N₂O

- Molecular Weight : Approximately 176.14 g/mol

- Structure : It consists of a benzimidazole ring with a fluorine atom at position 3 and a hydroxyl group at position 4.

Synthesis Analysis

The synthesis of 3-Fluoro-4-hydroxybenzimidamide involves the following steps:

- Starting Materials : Readily available 4-oxo-L-proline derivatives serve as the starting point.

- Fluorination : Introduction of fluorine at position 3 of the benzimidazole ring.

- Hydroxylation : Addition of a hydroxyl group at position 4.

- Diastereoisomers : The synthesis yields all four diastereoisomers of 3-Fluoro-4-hydroxybenzimidamide.

Molecular Structure Analysis

- Pyrrolidine Ring Pucker : Fluorination at C3 affects the pyrrolidine ring pucker.

- Amide Bond Ratio : The trans:cis amide bond ratio is altered in a stereochemistry-dependent manner due to the modifications.

Chemical Reactions Analysis

- VHL E3 Ubiquitin Ligase Recognition : Despite the stereochemical changes, 3-Fluoro-4-hydroxybenzimidamide still binds to the von Hippel Lindau (VHL) E3 ligase. VHL naturally recognizes the C4-exo diastereoisomer.

- Bioisosteric Substitution : (3R,4S)-F-Hyp (3-Fluoro-4-hydroxyproline) serves as a bioisosteric substitution in hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates for targeted protein degradation.

Physical And Chemical Properties Analysis

- Solubility : Investigate solubility in various solvents.

- Melting Point : Determine the melting point.

- Stability : Assess stability under different conditions.

安全和危害

- Toxicity : Evaluate toxicity based on available data.

- Handling Precautions : Provide guidelines for safe handling.

未来方向

- Further Characterization : Investigate additional properties and interactions.

- Biological Applications : Explore applications beyond targeted protein degradation.

- Drug Development : Assess its potential as a drug candidate.

属性

IUPAC Name |

3-fluoro-4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHDTTNKQKEOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632501 | |

| Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-hydroxybenzimidamide | |

CAS RN |

752190-40-2 | |

| Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

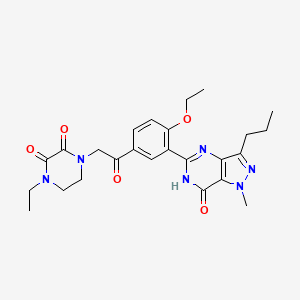

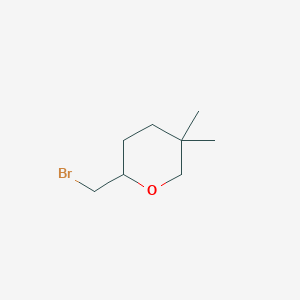

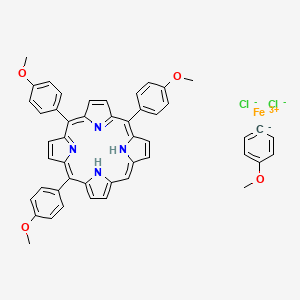

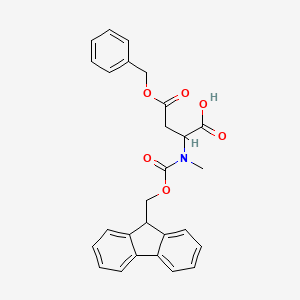

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)